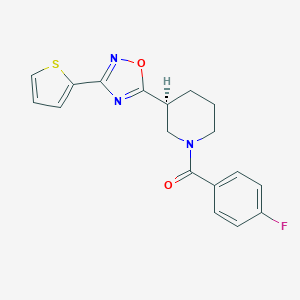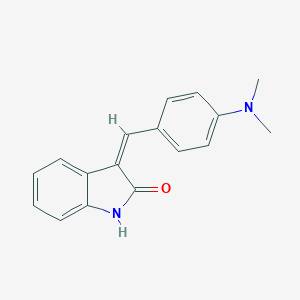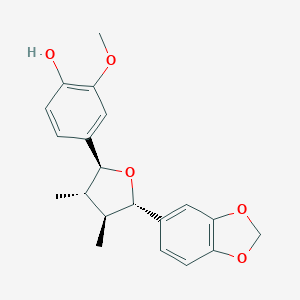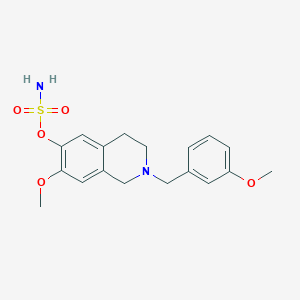![molecular formula C19H9ClF5N3O3S B543123 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SH-2251 is a selective inhibitor of the generation of IL-5-producing Th2 cells and induction of active histone modifications at the IL5 gene locus during Th2 cell differentiation.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antitumor Activities : A study by Zhu (2015) reports the synthesis of novel imidazole acyl urea derivatives, including variants structurally related to N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide. These compounds showed significant antitumor activities against human gastric carcinoma cell lines, with some demonstrating inhibitory activities comparable to the known drug Sorafenib (Y. Zhu, 2015).
Synthesis of Biologically Active Compounds : In 2016, Linxiao Wang and colleagues synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating many biologically active compounds. This synthesis highlights the importance of similar chemical structures in developing small molecule inhibitors for anticancer studies (Linxiao Wang et al., 2016).
Pharmaceutical Applications
Inhibitors of Gene Expression : A study by Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound with a similar structure. This compound inhibits transcription mediated by NF-kappaB and AP-1 transcription factors, showing potential for pharmacological applications (M. Palanki et al., 2000).
Antidepressant and Nootropic Agents : Asha B. Thomas and colleagues (2016) synthesized compounds structurally related to the chemical , which demonstrated significant antidepressant and nootropic activities in preclinical models. This suggests potential applications in the development of central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
Novel Derivatives as Agonists : A study by Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine, which are structurally analogous to the compound . These derivatives were potent and orally active agonists at 5-HT1A receptors, showing potential for use in treating depression (B. Vacher et al., 1999).
Propriétés
Formule moléculaire |
C19H9ClF5N3O3S |
|---|---|
Poids moléculaire |
489.8 g/mol |
Nom IUPAC |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C19H9ClF5N3O3S/c20-13-5-9(19(23,24)25)8-26-17(13)31-11-2-4-16(15(22)7-11)27-18(32)12-6-10(28(29)30)1-3-14(12)21/h1-8H,(H,27,32) |
Clé InChI |
BDBRUPRPLSPCOX-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=C(OC2=NC=C(C(F)(F)F)C=C2Cl)C=C1F)C3=CC([N+]([O-])=O)=CC=C3F |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)NC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SH2251; SH 2251; SH-2251 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)

![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)

![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)




![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)